molecular formula C15H11ClN4OS B1218352 7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide CAS No. 103541-73-7

7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide

Cat. No.: B1218352
CAS No.: 103541-73-7
M. Wt: 330.8 g/mol
InChI Key: IWWQUVDLAYAHGI-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide is a complex organic compound belonging to the class of triazolobenzothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiadiazine ring system The presence of a chlorine atom, a methyl group, and a phenyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted hydrazine with a suitable thiadiazine precursor can lead to the formation of the desired triazolobenzothiadiazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help mitigate the accumulation of sorbitol in tissues, which is associated with diabetic complications . The compound’s structure allows it to form stable interactions with the enzyme, thereby exerting its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazole ring system but differ in the fused ring structure.

    Benzothiadiazine-1,1-dioxides: These compounds have a similar benzothiadiazine core but lack the triazole ring.

Uniqueness

7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide is unique due to its combined triazole and benzothiadiazine ring system, which imparts distinct chemical and biological properties. This dual ring system enhances its potential for diverse applications, making it a valuable compound for further research .

Properties

IUPAC Name

11-chloro-4-methyl-8-phenyl-8λ6-thia-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene 8-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-10-17-15-19-22(21,12-5-3-2-4-6-12)14-9-11(16)7-8-13(14)20(15)18-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWQUVDLAYAHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=C(C=C3)Cl)S(=NC2=N1)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908463
Record name 7-Chloro-2-methyl-5-phenyl-5lambda~6~-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103541-73-7
Record name Goe 4962
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methyl-5-phenyl-5lambda~6~-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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